5-(Trifluoromethoxy)nicotinonitrile

Lipophilicity Medicinal Chemistry ADME

5-(Trifluoromethoxy)nicotinonitrile, also known as 3-cyano-5-(trifluoromethoxy)pyridine, is a fluorinated heterocyclic building block with the molecular formula C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol. The compound features a pyridine ring substituted at the 5-position with a trifluoromethoxy (-OCF₃) group and at the 3-position with a nitrile (-CN) group.

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
Cat. No. B12951038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)nicotinonitrile
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1OC(F)(F)F)C#N
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H
InChIKeyZCBLEVIARCVICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)nicotinonitrile (CAS 1361849-18-4) Procurement & Technical Baseline


5-(Trifluoromethoxy)nicotinonitrile, also known as 3-cyano-5-(trifluoromethoxy)pyridine, is a fluorinated heterocyclic building block with the molecular formula C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol [1]. The compound features a pyridine ring substituted at the 5-position with a trifluoromethoxy (-OCF₃) group and at the 3-position with a nitrile (-CN) group [1]. Its computed XLogP3-AA value of 1.8 [1] positions it as a moderately lipophilic intermediate for medicinal chemistry and agrochemical synthesis.

5-(Trifluoromethoxy)nicotinonitrile: Why In-Class Substitution Is Not Straightforward


Substituting 5-(trifluoromethoxy)nicotinonitrile with a structurally similar analog—such as a 5-methoxy, 5-trifluoromethyl, or 5-halo nicotinonitrile—without careful consideration of the divergent physicochemical and electronic properties of the -OCF₃ group can significantly alter key parameters including lipophilicity, metabolic stability, and chemical reactivity [1]. Empirical data demonstrate that the -OCF₃ substituent increases LogD by 0.7–1.4 units relative to -OCH₃ [1] and exhibits a distinct long-range electron-withdrawing profile compared to both -OCH₃ and -CF₃ [2]. These quantifiable differences directly impact downstream properties such as membrane permeability, oxidative metabolism, and site-selective functionalization, making blind substitution a high-risk proposition in lead optimization and process chemistry workflows.

5-(Trifluoromethoxy)nicotinonitrile: Quantified Differentiation vs. Key Analogs


Lipophilicity Advantage: 5-OCF₃ vs. 5-OCH₃ Nicotinonitrile

The 5-trifluoromethoxy substituent confers a significant increase in lipophilicity compared to the 5-methoxy analog. 5-(Trifluoromethoxy)nicotinonitrile exhibits an XLogP3 value of 1.8 [1], whereas 5-methoxynicotinonitrile has a reported LogP of 0.96 . This represents a ΔLogP of +0.84 units, consistent with the broader class-level observation that the -OCF₃ group increases LogD by 0.7–1.4 units relative to -OCH₃ in aliphatic systems [2]. The nitrile group itself contributes a consistent baseline across both compounds, allowing the observed difference to be attributed primarily to the OCF₃ vs OCH₃ substitution.

Lipophilicity Medicinal Chemistry ADME

Metabolic Stability Trade-off: 5-OCF₃ vs. 5-OCH₃ and 5-CF₃ Analogs

While the -OCF₃ group offers a lipophilicity advantage, it comes with a documented metabolic stability trade-off. In microsomal stability studies of aliphatic derivatives, the trifluoromethoxy group typically decreased metabolic stability compared to both -OCH₃ and -CF₃ substituted counterparts [1]. This class-level finding is directly relevant to 5-(trifluoromethoxy)nicotinonitrile, as the -OCF₃ substituent on the pyridine ring is expected to behave analogously. The decreased stability is attributed to oxidative metabolism pathways that are more accessible to the OCF₃ moiety compared to the metabolically robust CF₃ group. For research programs where extended half-life is a priority, this known liability should inform the selection of this building block over the more stable 5-trifluoromethyl analog (XLogP3 = 1.45 ).

Metabolic Stability Microsomal Clearance Drug Discovery

Electronic Differentiation: Long-Range Electron-Withdrawing Capacity

The trifluoromethoxy group exerts a long-range electron-withdrawing effect that is distinct from both the methoxy and trifluoromethyl groups. In direct competition experiments assessing the capacity to promote hydrogen/metal permutation at an ortho position, the OCF₃ group was found to be superior to both OCH₃ and CF₃ [1]. This enhanced ortho-directing ability is a direct consequence of the unique electronic profile of the OCF₃ group, which combines the inductive electron withdrawal of fluorine with the resonance donation of oxygen. For 5-(trifluoromethoxy)nicotinonitrile, this property translates to greater regioselectivity in subsequent functionalization steps (e.g., directed ortho-metalation) compared to the 5-methoxy or 5-trifluoromethyl analogs. This electronic differentiation offers a clear synthetic advantage when precise functional group installation is required.

Electron-Withdrawing Ortho-Lithiation Synthetic Utility

Chemical Stability: OCF₃ Resilience vs. OCH₃ in Acidic Conditions

The trifluoromethoxy group demonstrates remarkable stability against hydroiodic acid (HI), in stark contrast to the methoxy group [1]. This differential stability has been demonstrated in the context of 5-trifluoromethoxy-substituted nicotinic acid derivatives, where the OCF₃ group remained intact under conditions that readily cleave OCH₃ ethers [1]. For 5-(trifluoromethoxy)nicotinonitrile, this property ensures that the OCF₃ group survives harsh acidic workup conditions or deprotection steps that would degrade a methoxy analog. This chemical robustness makes it a more reliable intermediate in multi-step syntheses where strong acids are employed.

Chemical Stability Hydroiodic Acid Synthetic Robustness

Optimal Application Scenarios for 5-(Trifluoromethoxy)nicotinonitrile in R&D


Medicinal Chemistry: Enhancing Membrane Permeability of Lead Compounds

Use 5-(trifluoromethoxy)nicotinonitrile as a key building block when lead optimization requires increased lipophilicity (ΔLogP +0.84 vs. methoxy analog [1]) to improve passive diffusion and cellular uptake. The OCF₃ group's lipophilic advantage is particularly valuable for targets located in intracellular compartments or for improving blood-brain barrier penetration potential.

Synthetic Methodology: Regioselective Functionalization via Ortho-Directed Metalation

Employ this building block when precise regiocontrol is needed. The OCF₃ group's superior ortho-directing ability (outperforming both OCH₃ and CF₃ [2]) enables selective metalation and subsequent functionalization, streamlining the synthesis of complex pyridine derivatives.

Process Chemistry: Robust Intermediates for Multi-Step Syntheses

Select this compound for synthetic routes involving harsh acidic conditions. The OCF₃ group's stability against hydroiodic acid [3] ensures its integrity during acid-mediated steps, reducing the formation of byproducts and simplifying purification.

ADME Profiling: Benchmarking Metabolic Liability of OCF₃-Containing Scaffolds

Incorporate 5-(trifluoromethoxy)nicotinonitrile into tool compounds to explicitly evaluate the metabolic stability trade-off associated with the OCF₃ group. This building block serves as a model system to quantify the impact of OCF₃ on microsomal clearance [4] relative to OCH₃ and CF₃ controls, providing critical data for lead selection.

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